5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol
Overview
Description
5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the trifluoromethoxy group: This can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Thiol group addition: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Properties
IUPAC Name |
4-(4-bromophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2OS/c17-11-3-1-10(2-4-11)14-9-21-15(24)22(14)12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBDCVQRERZWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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